alpha-(Octadec-9-enylamino)cresol

Description

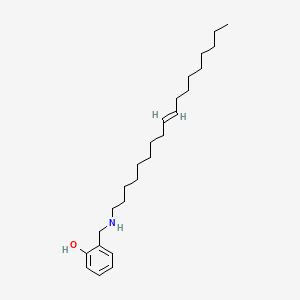

α-(Octadec-9-enylamino)cresol (CAS: 85305-27-7) is an ortho-cresol derivative featuring a long-chain unsaturated alkylamino substituent at the ortho position of the phenolic ring. This structural motif distinguishes it from simpler cresol derivatives and aligns it with specialized surfactants or bioactive agents.

Properties

CAS No. |

85305-27-7 |

|---|---|

Molecular Formula |

C25H43NO |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

2-[[[(E)-octadec-9-enyl]amino]methyl]phenol |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3/b10-9+ |

InChI Key |

TUUBSRLXQKBHEW-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCNCC1=CC=CC=C1O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadec-9-enylamino)cresol typically involves the reaction of octadec-9-enylamine with cresol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove any impurities and obtain a pure product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Octadec-9-enylamino)cresol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Alpha-(Octadec-9-enylamino)cresol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Mechanism of Action

The mechanism of action of alpha-(Octadec-9-enylamino)cresol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate their activity and influence various biochemical processes.

Disrupting cell membranes: The long aliphatic chain can interact with lipid bilayers, affecting membrane integrity and function.

Inducing oxidative stress: The compound may generate reactive oxygen species, leading to oxidative damage and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamino Cresol Derivatives

Key Structural and Functional Differences

α-(Octadec-9-enylamino)cresol belongs to a broader class of alkylamino-substituted cresols. Comparisons with analogs highlight critical distinctions:

Insights :

- The unsaturated octadec-9-enyl group in α-(Octadec-9-enylamino)cresol likely increases its susceptibility to oxidative degradation compared to saturated analogs like α-(octadecylamino)cresol. This property may influence its environmental persistence or metabolic pathways .

- Chlorophenylimino derivatives (e.g., α-(o-chlorophenylimino)cresol) demonstrate high repellency indices (619–622), indicating that substituent polarity and aromaticity significantly enhance biological activity .

Positional Isomers of Cresol

Cresols exist as ortho (o-), meta (m-), and para (p-) isomers, with α-(Octadec-9-enylamino)cresol specifically derivatized at the ortho position. Key differences include:

Research Findings :

- α-(Octadec-9-enylamino)cresol’s ortho substitution likely enhances its surfactant properties by positioning the hydrophobic alkyl chain and hydrophilic phenolic group in close proximity, facilitating micelle formation .

- In environmental systems, α-cresol (the parent compound) participates in secondary organic aerosol (SOA) formation, generating high-carbon-number CHON compounds in binary mixtures with α-pinene or isoprene. This suggests that alkylamino cresols may similarly contribute to aerosol chemistry, though their long chains could alter partitioning behavior .

Comparative Bioactivity

Evidence from repellency studies highlights the impact of substituents:

| Compound Type | Repellency Index | Notes |

|---|---|---|

| α-(Chlorophenylimino)cresol | 619–622 | High repellency, ideal for pest control. |

| α-(Octadec-9-enylamino)cresol | Not reported | Likely lower volatility due to long alkyl chain; potential for membrane disruption. |

Implications :

- The long alkyl chain in α-(Octadec-9-enylamino)cresol may reduce volatility and enhance lipid solubility, making it suitable for slow-release formulations or antimicrobial coatings .

Environmental Persistence

- Unlike α-hexachlorocyclohexane (alpha-HCH), a persistent organic pollutant with high log Kow (3.8), α-(Octadec-9-enylamino)cresol’s unsaturated chain may promote biodegradation, though its log Kow is expected to exceed 5 due to the C18 group .

Biological Activity

Alpha-(Octadec-9-enylamino)cresol, with the CAS number 85305-27-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications in various fields based on diverse research findings.

Molecular Characteristics:

- Molecular Formula: C25H43NO

- Molecular Weight: 373.615 g/mol

- IUPAC Name: 2-{[(9E)-9-Octadecen-1-ylamino]methyl}phenol

The compound consists of a long aliphatic chain attached to a phenolic structure, which contributes to its unique biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme and Receptor Interaction: The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Membrane Disruption: Its long aliphatic chain allows it to interact with lipid bilayers, potentially disrupting cell membrane integrity and function.

- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to oxidative damage and cell death, which is particularly relevant in antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, which can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Study: Antifungal Activity

In a controlled study, this compound was tested against common fungal strains. The results demonstrated a notable inhibition of fungal growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections.

Applications in Medicine

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its unique structure allows for the design of new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C25H43NO | Antimicrobial, disrupts membranes |

| Cresol | C7H8O | Simpler structure, lacks long aliphatic chain |

| Octadecylamine | C18H39N | Aliphatic amine without phenolic moiety |

| Phenol | C6H6O | Basic aromatic compound used as a precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.